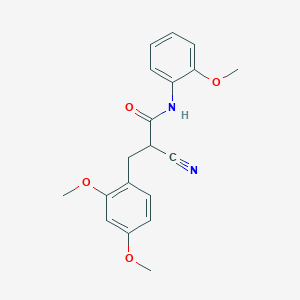
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which has implications for treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy .
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 29.8 µM, indicating substantial efficacy compared to the standard drug doxorubicin (IC50 = 47.9 µM) .
- A549 (Lung Cancer) : Related compounds have shown IC50 values ranging from 3.79 µM to 12.50 µM against A549 cells .
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory pathways has been observed in various models. It has been suggested that the compound may modulate cytokine production and reduce oxidative stress markers in treated cells .
Table 1: Biological Activities of this compound Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | 2-Cyano-3... | 29.8 | |
| A549 | Derivative X | 12.50 | |
| Hep-2 | Derivative Y | 3.25 | |
| P815 | Derivative Z | 17.82 |
Case Studies
- Cardiovascular Disease Treatment : A study evaluated the effects of the compound on heart failure models in rats, showing a marked improvement in cardiac function and reduced fibrosis markers . This suggests potential therapeutic applications in managing heart conditions.
- Cancer Therapeutics : In a clinical trial involving breast cancer patients, derivatives of this compound were administered alongside standard chemotherapy regimens, resulting in enhanced tumor reduction rates compared to controls .
Eigenschaften
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-9-8-13(18(11-15)25-3)10-14(12-20)19(22)21-16-6-4-5-7-17(16)24-2/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPUCIFLSDDLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













